beta-Chloralose

Neuropharmacology Anesthetic Mechanism GABAergic

Generic 'chloralose' products contain 80-85% α-isomer (a potent GABAₐ agonist) alongside 10-15% β-chloralose. Using uncharacterized isomer mixtures as negative controls introduces confounding anesthetic activity. β-Chloralose is the pharmacologically inactive isomer: silent at GABAₐ and glycine receptors, and does not antagonize α-chloralose actions. It is purpose-built for: • Isomer-matched negative control in electrophysiology & receptor binding assays • Analytical reference standard for HPLC/GC purity verification of α-chloralose batches (β-isomer ≤15% specification) • Isomer-specific toxicodynamic studies (linked to hyperreflexia in canine models) Supplied with Certificate of Analysis. Research use only.

Molecular Formula C8H11Cl3O6
Molecular Weight 309.5 g/mol
CAS No. 16376-36-6
Cat. No. B100575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Chloralose
CAS16376-36-6
Synonymsalpha Chloralose
alpha-Chloralose
Anhydroglucochloral
beta Chloralose
beta-Chloralose
Chloralose
Glucochloral
Glucochloralose
Molecular FormulaC8H11Cl3O6
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESC(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O
InChIInChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7+/m1/s1
InChIKeyOJYGBLRPYBAHRT-GVUNPQSCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.44 mg/mL at 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





β-Chloralose Core Identity & Properties


beta-Chloralose (CAS 16376-36-6) is the stereoisomer of the chloralose family, specifically (S)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose, and is a cyclic condensation product of glucose and chloral. Commercial chloralose preparations typically consist of a mixture of isomers, with approximately 80-85% α-chloralose (CAS 15879-93-3) and 10-15% β-chloralose [1]. Unlike its α-isomer, which acts as a GABAₐ receptor agonist, β-chloralose is pharmacologically distinct and is characterized as a non-anesthetic isomer. It is primarily utilized as an analytical reference standard, a negative control in receptor studies, and as a tool in non-survival physiological experiments where its unique isomer-specific profile is required [2].

Non-anesthetic β-isomer (S-configuration) Stereochemical-control context
Analytical reference standard for isomer purity Chiral reference-standard workflow
Negative control in GABAA receptor studies Enantiomer-comparison study context

Why β-Chloralose Cannot Be Substituted


The procurement of 'chloralose' without specification of the isomer ratio or specific β-chloralose identity is a critical experimental risk. The α- and β-isomers exhibit diametrically opposed pharmacological profiles: α-chloralose is a potent GABAₐ receptor agonist with anesthetic properties, while β-chloralose is inactive at these receptors and lacks anesthetic efficacy [1]. Studies have unequivocally demonstrated that β-chloralose does not enhance responses at GABAₐ or glycine receptors, nor does it antagonize the actions of α-chloralose at these sites [2]. Consequently, substituting a generic chloralose mixture for pure β-chloralose will introduce unwanted anesthetic activity and confound experiments requiring an inactive isomer control, while substituting pure β-chloralose for α-chloralose will fail to induce or maintain anesthesia. This isomer-specific functional divergence necessitates the procurement of analytically defined β-chloralose for studies focused on isomer discrimination, negative controls, or non-GABAergic mechanistic investigations.

Receptor profile α-chloralose acts as GABAA agonist; β-chloralose is inactive. Using a generic chloralose mixture introduces unwanted anesthetic activity, compromising negative-control experiments.
Anesthetic effect β-chloralose cannot substitute α-chloralose for anesthesia induction. Substituting pure β-chloralose in models requiring narcosis will fail to maintain anesthesia.
Identity requirement Unspecified “chloralose” carries isomer-ratio uncertainty. Only analytically defined β-chloralose ensures isomer discrimination and avoids confounded endpoints.

β-Chloralose vs. α-Chloralose: Key Differences


GABAₐ Receptor Agonist Activity

β-Chloralose is completely inactive as a GABAₐ receptor agonist, in stark contrast to α-chloralose. While α-chloralose potentiates GABA-induced chloride currents with an EC₅₀ of 49 mM and a maximal effect of 239% of control [1], β-chloralose produces no detectable enhancement or direct activation of GABAₐ or glycine receptors [2].

GABAA Agonist Activity
Head-to-head
β-chloralose: inactive (no potentiation)
α-chloralose: EC50 49 mM, 239% of control
Absolute functional difference (agonist vs. non-agonist)
Human GABAA α2β1 receptors in HEK 293 cells
Neuropharmacology Anesthetic Mechanism GABAergic

Anesthetic Efficacy

β-Chloralose is a non-anesthetic isomer, whereas α-chloralose produces narcosis. This is a binary functional distinction: α-chloralose induces a stable anesthetic state in laboratory animals, while β-chloralose fails to produce any anesthetic effect. Furthermore, β-chloralose can produce muscular pain, a side effect not associated with α-chloralose's anesthetic action [1].

Anesthetic Efficacy
Head-to-head
β-chloralose: non-anesthetic; may produce muscular pain
α-chloralose: anesthetic at 80–100 mg/kg IV
Binary functional distinction; isomer-matched non-anesthetic control
In vivo animal models
Anesthesiology Behavioral Pharmacology Isomer Differentiation

Melting Point & Thermal Stability

β-Chloralose exhibits a markedly higher melting point of 234-236 °C (with decomposition) compared to α-chloralose, which melts at 187 °C [1]. This 47-49 °C difference provides a definitive and easily measured physical parameter for distinguishing the isomers and confirming purity.

Melting Point
Direct head-to-head
β-chloralose: 234–236 °C (dec.)
α-chloralose: 187 °C
Δ = 47–49 °C
Key physical parameter for isomer identification and purity confirmation
Standard atmospheric pressure
Analytical Chemistry Physical Chemistry Compound Identification

Aqueous Solubility Profile

β-Chloralose is significantly less soluble in water than α-chloralose. α-Chloralose has a water solubility of 4.44 g/L at 15 °C [1], whereas β-chloralose's water solubility is predicted to be 23.9 g/L [2]. However, experimental evidence suggests β-chloralose is actually less soluble in water and other polar solvents than the α-form, with the α-isomer being slightly soluble in water (1 g in 225 mL at 15 °C) .

Aqueous Solubility
Data to verify
β-chloralose: predicted 23.9 g/L, experimental evidence indicates lower solubility than α-isomer
α-chloralose: 4.44 g/L (15 °C)
Inconsistent solubility data; formulation context requires verification
Cross-study comparable; predicted vs. experimental values differ
Formulation Solubility Preclinical Studies

β-Chloralose Research & Industrial Applications


Negative Control for GABAₐ Pharmacology

β-Chloralose serves as an indispensable isomer-matched negative control in studies investigating the molecular mechanisms of α-chloralose and other GABAergic anesthetics. Because β-chloralose is completely inactive at GABAₐ and glycine receptors [1], any observed effects in comparative experiments can be confidently attributed to specific receptor interactions rather than non-specific isomer effects. This is particularly critical in electrophysiology and receptor binding assays where the distinction between agonist-driven and off-target effects must be rigorously established.

Analytical Reference for Isomer Purity

β-Chloralose is a critical analytical reference standard for quantifying the isomeric purity of commercial α-chloralose batches and for developing HPLC or GC methods capable of resolving α- and β-chloralose. Regulatory and quality control laboratories rely on pure β-chloralose to establish chromatographic retention times and calibration curves, ensuring that α-chloralose products meet specified isomer composition limits (e.g., ≤15% β-isomer) [2].

Comparative Toxicology & Adverse Effects

β-Chloralose is used to differentiate the toxicological profiles of chloralose isomers. Unlike α-chloralose, β-chloralose is associated with the induction of muscular pain and hyperreflexia, as observed in canine toxicosis cases [3]. This distinct adverse effect profile makes β-chloralose a valuable tool for studying isomer-specific toxicodynamics and for assessing the safety implications of isomeric impurities in pharmaceutical or pesticidal formulations.

Application
Selection Property
Validation Focus
Negative control for GABAA pharmacology
Isomer-matched inactive control
Receptor activity assay context; enantiomer-attribution review
Analytical reference for isomer purity
Defined stereoisomer identity
Chromatographic resolution and purity assessment
Comparative toxicology and adverse effect profiling
Isomer-specific toxicodynamic profile
Adverse effect endpoint monitoring; model-response context
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